molecular formula C19H17N3O2 B15162568 Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- CAS No. 821784-39-8

Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-

Cat. No.: B15162568
CAS No.: 821784-39-8
M. Wt: 319.4 g/mol
InChI Key: PHQIODSUHZHHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- is a substituted benzamide derivative featuring a pyridinyl core substituted at the 3-position with a benzamide group and a 4-methoxyphenylamino moiety at the 5-position of the pyridine ring. This compound is part of a broader class of benzamide-based molecules designed for diverse pharmacological and chemical applications, including kinase inhibition and solubility enhancement. Its structure combines aromatic and heterocyclic components, which are critical for binding to biological targets and modulating physicochemical properties such as solubility and bioavailability .

Properties

CAS No.

821784-39-8

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

3-[5-(4-methoxyanilino)pyridin-3-yl]benzamide

InChI

InChI=1S/C19H17N3O2/c1-24-18-7-5-16(6-8-18)22-17-10-15(11-21-12-17)13-3-2-4-14(9-13)19(20)23/h2-12,22H,1H3,(H2,20,23)

InChI Key

PHQIODSUHZHHDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives, including Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-, can be achieved through direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods

Industrial production of benzamide derivatives often employs similar condensation reactions, but on a larger scale. The use of ultrasonic irradiation and green catalysts like diatomite earth@IL/ZrCl4 can be scaled up for industrial applications, ensuring efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations in Alkoxy-Phenylamino Derivatives

highlights structurally analogous benzamide derivatives with variations in the alkoxy group attached to the phenylamino substituent. These compounds share the benzamide-pyridinyl backbone but differ in the alkoxy chain length and branching:

Compound ID Alkoxy Substituent Key Structural Feature
5 () 4-Methoxy Identical to the target compound
6 () 4-Ethoxy Ethoxy group increases hydrophobicity
7 () 4-Propoxy Propoxy enhances lipophilicity
8 () 4-Isopropoxy Branched alkoxy alters steric interactions

Key Findings :

  • Solubility : The methoxy group (compound 5) likely offers moderate solubility due to its polarity, whereas longer alkoxy chains (ethoxy, propoxy) reduce aqueous solubility but improve membrane permeability .
  • Binding Affinity: The 4-methoxyphenylamino group (compound 5) may optimize hydrogen bonding with target proteins compared to bulkier substituents .

Comparison with Nilotinib (4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]-N-[5-(4-Methyl-1H-Imidazol-1-Yl)-3-(Trifluoromethyl)Phenyl] Benzamide)

Nilotinib (Tasigna™), a tyrosine kinase inhibitor, shares the benzamide core but differs significantly in substituents ():

Property Target Compound Nilotinib (Tasigna™)
Core Structure 3-Pyridinyl-benzamide 4-Methyl-benzamide with pyrimidinylamino
Key Substituents 4-Methoxyphenylamino Trifluoromethylphenyl, 4-methylimidazole
Pharmacological Role Undefined (hypothetical) BCR-ABL1 kinase inhibition (CML treatment)
Bioavailability Not reported Enhanced via organic acid solubilization

Key Insights :

  • Trifluoromethyl Group : In Nilotinib, the trifluoromethyl group increases metabolic stability and target affinity compared to the methoxy group in the target compound .

Other Benzamide Derivatives with Heterocyclic Modifications

–6 lists benzamides with pyrimidine, triazole, or cyclohexyl-pyrrolidinyl substituents. For example:

  • 871093-27-5 () : Includes a nitro-triazolethio group, suggesting redox activity.
  • Compound : Contains a trifluoromethylbenzamide with a pyrrolidinyl-cyclohexyl-pyridinyl substituent, likely targeting G-protein-coupled receptors.

Structural Impact :

  • Electron-Withdrawing Groups (e.g., nitro, trifluoromethyl) in these derivatives improve binding to electron-rich enzymatic pockets, unlike the electron-donating methoxy group in the target compound .

Q & A

Q. What are the recommended synthetic routes for preparing Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-?

Methodological Answer: The compound can be synthesized via multi-step reactions involving coupling of pyridine and benzamide derivatives. A common approach includes:

Amination of Pyridine : React 3-bromo-5-nitropyridine with 4-methoxyaniline under Buchwald-Hartwig conditions to introduce the amino group .

Reduction and Functionalization : Reduce the nitro group to an amine, followed by coupling with a benzamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Purification : Use column chromatography (silica gel, eluent: DCM/MeOH) and confirm purity via HPLC (>95%) .

Q. How should researchers characterize the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR in DMSO-d6d_6 to confirm aromatic proton environments and substituent positions. Key signals include methoxy protons (~3.8 ppm) and pyridinyl/benzamide aromatic protons (7.0–8.5 ppm) .
  • FTIR : Identify characteristic bands such as amide C=O (~1650 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}) .
  • Mass Spectrometry : Use HRMS (ESI) to verify the molecular ion peak (e.g., [M+H]+^+) and isotopic pattern .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., inconsistent IC50_{50} values) may arise from:

  • Polymorphism : Different crystalline forms (e.g., Forms I and II) exhibit varying solubility and stability. Conduct X-ray diffraction (PXRD) and DSC to identify polymorphs .
  • Assay Conditions : Standardize assays (e.g., JAK inhibition) using identical cell lines (HEK293 vs. HeLa) and buffer conditions (pH, temperature) .
  • Metabolite Interference : Perform LC-MS/MS to detect metabolites that might confound activity readings .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Solubility Enhancement : Formulate as a hydrochloride salt or use co-solvents (e.g., PEG-400) to improve aqueous solubility .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the benzamide ring to reduce CYP450-mediated oxidation .
  • Bioavailability Testing : Conduct pharmacokinetic profiling in rodent models with oral administration, monitoring plasma half-life (t1/2t_{1/2}) and CmaxC_{\text{max}} .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Core Modifications : Replace the 4-methoxyphenyl group with halogenated or heterocyclic substituents to evaluate potency changes. For example, a 2-fluorophenyl analog showed improved JAK2 inhibition (IC50_{50} = 12 nM vs. 45 nM for parent compound) .
  • Scaffold Hopping : Substitute the pyridinyl moiety with pyrimidine or triazine rings to assess binding affinity via molecular docking (e.g., Glide SP scoring) .
  • In Silico Tools : Use QSAR models (e.g., MOE) to predict logP and polar surface area for optimizing blood-brain barrier penetration .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s mechanism of action?

Methodological Answer:

  • Target Validation : Perform kinase profiling panels (e.g., Eurofins KinaseProfiler™) to confirm selectivity across 100+ kinases .
  • Off-Target Effects : Use CRISPR knockouts (e.g., JAK1/2 KO cell lines) to isolate primary vs. secondary targets .
  • Dose-Response Analysis : Replicate studies across multiple labs using standardized protocols (e.g., ATP concentration fixed at 1 mM) .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating this compound’s therapeutic potential?

Methodological Answer:

  • Cancer Research : Use leukemia cell lines (e.g., K562) for apoptosis assays (Annexin V/PI staining) with dose ranges of 0.1–10 μM .
  • Inflammation Models : Test TNF-α suppression in LPS-stimulated macrophages (RAW264.7) at 24-hour timepoints .
  • Toxicity Screening : Assess hepatotoxicity in HepG2 cells via ALT/AST release assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.